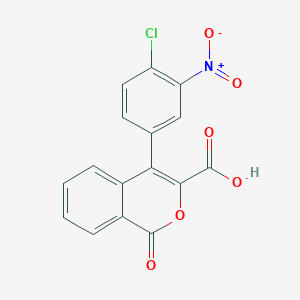

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)-1-oxoisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClNO6/c17-11-6-5-8(7-12(11)18(22)23)13-9-3-1-2-4-10(9)16(21)24-14(13)15(19)20/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUAHFKUWHTEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(OC2=O)C(=O)O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601164471 | |

| Record name | 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442531-35-3 | |

| Record name | 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of 4-chlorophenylacetic acid to introduce the nitro group This is followed by cyclization reactions to form the isochromene ring system

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. For instance, nano-catalysts like nano-Cu complexes have been employed to facilitate the synthesis of similar compounds . The use of such catalysts can significantly reduce reaction times and improve the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isochromene derivatives, amine derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro and chloro groups allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

4-Chloro-3-nitrocoumarin

- Structure : A coumarin (benzopyrone) backbone with 4-chloro and 3-nitro substituents.

- Comparison: Unlike the target compound, coumarins lack the fused isochromene system, resulting in distinct electronic and steric profiles.

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : A coumarin derivative with a triazole-linked 4-chlorobenzyl group and a fluorophenethyl carboxamide.

- Comparison : The amide functionality and triazole spacer in this compound contrast with the direct phenyl substitution and carboxylic acid group in the target molecule. These differences influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Nitroaromatic Pyridazine Derivatives

6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic Acid

- Structure : A pyridazine ring substituted with a 4-chloro-3-nitrophenyl group and a bromobenzoyl moiety.

- Comparison : The pyridazine core introduces a six-membered diazine ring, differing from the isochromene’s oxygen-containing heterocycle. This derivative also includes a bromobenzoyl group, which may enhance halogen bonding interactions compared to the simpler carboxylic acid in the target compound. Its reported melting point (288–289°C) suggests higher thermal stability than typical coumarins .

Functional Group Variations in Nitroaromatic Systems

4-Chloro-3-nitrobenzoic Acid Ethyl Ester

4-Chloro-3-nitrocinnamic Acid

- Structure : A cinnamic acid derivative with 4-chloro and 3-nitro groups on the phenyl ring.

- Comparison : The α,β-unsaturated carbonyl system in cinnamic acid enables conjugation, altering UV-Vis absorption properties compared to the isochromene system. This structural feature is absent in the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity : The carboxylic acid group in the target compound enables facile synthesis of amides and esters, a feature less accessible in ester- or nitrile-containing analogues (e.g., 4-chloro-3-nitrobenzonitrile) .

- Biological Potential: Pyridazine derivatives (e.g., compound from ) exhibit higher thermal stability, suggesting utility in high-temperature applications, whereas coumarin derivatives (e.g., ) are more explored for antimicrobial activity .

- Electron-Deficient Character : The nitro and chloro groups in all compared compounds enhance electrophilicity, but the isochromene core’s fused ring system may offer unique π-π stacking interactions in material science contexts .

Biological Activity

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a chloro-nitrophenyl group and an isochromene carboxylic acid moiety, suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The nitro group can undergo reduction to form amine derivatives, which may possess different biological properties compared to the parent compound.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antinociceptive Properties

In animal studies, this compound demonstrated antinociceptive effects, suggesting it could be useful in pain management therapies. The exact mechanism involves modulation of pain pathways, potentially through interaction with opioid receptors or inhibition of inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antinociceptive | Pain relief in models | |

| Cytotoxicity | Selective toxicity in cancer |

Case Studies

Several studies have investigated the biological activity of similar compounds within the isochromene family. For instance, a study focused on the cytotoxic effects of isochromene derivatives on cancer cell lines, revealing that structural modifications significantly impacted their efficacy. These findings suggest that further exploration of this compound could lead to the development of novel therapeutic agents.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound using a murine model of acute inflammation. The results indicated a dose-dependent reduction in paw edema, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving:

- Nitroarene coupling : Palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates, which facilitates nitro group reduction and heterocycle formation .

- Acid chloride intermediates : Reaction of 4-chloro-3-nitrobenzoyl chloride with isochromene precursors, followed by cyclization under acidic conditions. This method requires careful control of stoichiometry to avoid byproducts like chlorinated impurities .

- Key steps :

- Introduction of the chlorophenyl-nitro group via electrophilic aromatic substitution.

- Cyclization using dehydrating agents (e.g., POCl₃) to form the isochromene core.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Q. What are the solubility properties and recommended solvents for this compound?

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 Methanol ~10 Chloroform ~25 -

Recommendations : Use DMSO for biological assays and chloroform for synthetic reactions. Avoid aqueous buffers (pH >7) due to carboxylic acid deprotonation and precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Critical parameters :

- Troubleshooting :

- Low yield: Check for residual moisture, which hydrolyzes intermediates.

- Impurities: Column chromatography (silica gel, hexane:EtOAc 3:1) removes nitro-reduction byproducts .

Q. What computational methods are used to predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps (~4.5 eV) to predict electrophilic reactivity at the nitro group .

- Molecular docking : Simulates binding to enzymes like cyclooxygenase-2 (COX-2), where the carboxylic acid group forms hydrogen bonds with Arg120 .

- MD simulations : Reveal stability in lipid bilayers, suggesting potential membrane permeability .

Q. How can researchers address discrepancies in biological activity data across studies?

- Case study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for COX-2 inhibition) may arise from:

- Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- First aid :

- Storage : -20°C under argon to prevent nitro group degradation .

Stability and Degradation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.